3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(Allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic compound with a unique structural framework that combines an indole moiety with a 1,2,4-triazole ring system and an allylthio group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions. The starting materials often include indole derivatives and triazole precursors. A common synthetic route might involve the alkylation of an indole with a haloalkane, followed by cyclization with a triazole derivative. The introduction of the allylthio group can be achieved through nucleophilic substitution reactions using appropriate thiols. Key reaction conditions include the use of solvents like dimethylformamide and catalysts such as triethylamine, under controlled temperatures to facilitate the desired transformations.
Industrial Production Methods: For large-scale production, the synthetic route is optimized to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents are often employed. The industrial synthesis may also involve automated reaction monitoring and purification methods like high-performance liquid chromatography to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution with reagents like sodium azide or thiolates.
Major Products: The oxidation of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can produce sulfoxides or sulfones, depending on the extent of oxidation. Reduction reactions typically yield reduced indole derivatives, while substitution reactions can lead to a variety of functionalized products, enhancing its chemical diversity.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is investigated for its potential as an enzyme inhibitor, particularly targeting pathways involved in diseases like cancer and fungal infections.
Medicine: In medicine, this compound shows promise as a therapeutic agent. Preliminary studies suggest it may have anti-inflammatory, antifungal, and anticancer properties. Researchers are exploring its efficacy and safety in various preclinical models.
Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, such as polymer additives or specialty chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism: The mechanism of action of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues, leading to a blockade of the enzyme's function.
Molecular Targets and Pathways: Molecular targets include kinases, proteases, and other enzymes critical for cellular processes. By disrupting these pathways, the compound can induce cell cycle arrest, apoptosis, or other cellular responses, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indole-triazole hybrids and triazole derivatives with various substituents. For example:
4-(4-Fluorophenyl)-1,2,4-triazol-3-yl-indole
5-(Allylthio)-4H-1,2,4-triazole derivatives
Uniqueness: The uniqueness of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in the combination of the indole and triazole moieties with an allylthio group. This specific arrangement confers unique chemical and biological properties, making it a valuable compound for various scientific investigations and applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h2-10,12,21H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTIAQTUANBDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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